molecular formula C17H11N5S2 B12626101 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B12626101
M. Wt: 349.4 g/mol
InChI Key: LXFURNULPASKFH-UHFFFAOYSA-N
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Description

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding triazole-thiadiazole intermediate. This intermediate is then reacted with quinoline derivatives under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with various molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The compound can also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is unique due to its specific combination of a triazole-thiadiazole moiety with a quinoline ring, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C17H11N5S2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5S2/c1-10-8-9-23-14(10)15-19-20-17-22(15)21-16(24-17)13-7-6-11-4-2-3-5-12(11)18-13/h2-9H,1H3

InChI Key

LXFURNULPASKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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